Decenylsuccinic Anhydride

Description

BenchChem offers high-quality Decenylsuccinic Anhydride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Decenylsuccinic Anhydride including the price, delivery time, and more detailed information at info@benchchem.com.

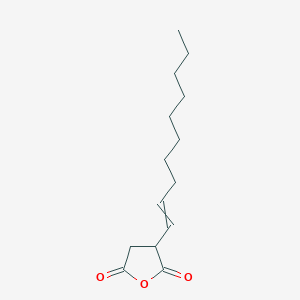

Structure

3D Structure

Properties

Molecular Formula |

C14H22O3 |

|---|---|

Molecular Weight |

238.32 g/mol |

IUPAC Name |

3-dec-1-enyloxolane-2,5-dione |

InChI |

InChI=1S/C14H22O3/c1-2-3-4-5-6-7-8-9-10-12-11-13(15)17-14(12)16/h9-10,12H,2-8,11H2,1H3 |

InChI Key |

UWERUIGPWOVNGG-UHFFFAOYSA-N |

SMILES |

CCCCCCCCC=CC1CC(=O)OC1=O |

Canonical SMILES |

CCCCCCCCC=CC1CC(=O)OC1=O |

Origin of Product |

United States |

Significance of Anhydride Functionality in Chemical Synthesis

The anhydride (B1165640) functional group, characterized by two acyl groups linked by an oxygen atom, is a cornerstone of organic synthesis due to its inherent reactivity. fiveable.meteachy.applongdom.org Acid anhydrides are highly susceptible to nucleophilic acyl substitution reactions, making them effective acylating agents. longdom.orgfiveable.me This reactivity stems from the electrophilic nature of the carbonyl carbons, which are readily attacked by nucleophiles. longdom.org

The anhydride group can be cleaved by a variety of nucleophiles, including alcohols to form esters and amines to form amides, with a carboxylic acid as a byproduct. wikipedia.org This versatility is harnessed in the synthesis of a wide array of organic molecules, from pharmaceuticals to polymers. fiveable.melongdom.org Cyclic anhydrides, such as succinic anhydride and its derivatives, often exhibit enhanced reactivity due to ring strain. fiveable.me This heightened reactivity makes them particularly useful as intermediates in the production of chemicals, resins, and pharmaceuticals. fiveable.me The ability of the anhydride to be opened by nucleophiles allows for the introduction of new functional groups and the construction of more complex molecular architectures. fiveable.me

Overview of Alkenyl Succinic Anhydrides in Advanced Materials Science

Decenylsuccinic anhydride (B1165640) belongs to the broader class of alkenyl succinic anhydrides (ASAs), which are derivatives of succinic anhydride featuring an alkenyl side chain. wikipedia.org These compounds are widely utilized in various industrial applications, notably in the paper industry as sizing agents to control the penetration of aqueous media. wikipedia.orgnih.govhjd-chem.com The general structure of an ASA consists of the hydrophilic succinic anhydride head and a hydrophobic alkenyl tail. This amphiphilic nature is key to their functionality.

In the realm of advanced materials, ASAs are valued for their ability to modify the properties of polymers and other materials. They can be incorporated into polymer chains or used as cross-linking agents. sigmaaldrich.comgoogle.com For instance, ASAs are used as curing agents for epoxy resins, imparting flexibility and improved electrical properties to the cured materials. google.comsanyo-chemical.co.jp The length of the alkenyl chain can be varied to fine-tune the properties of the resulting material; for example, a longer chain generally leads to decreased tensile strength and glass transition temperature in cured epoxy resins. researchgate.net The reactivity of the anhydride group allows for the covalent bonding of the ASA to other molecules, such as cellulose (B213188) or synthetic polymers, thereby modifying their surface properties and performance characteristics. wikipedia.org

The applications of ASAs extend to their use as intermediates in the synthesis of surfactants, corrosion inhibitors, and additives for lubricants. trigon-chemie.com The ability to react the anhydride with different nucleophiles allows for the creation of a diverse range of functional molecules tailored for specific applications.

Historical Context of Decenylsuccinic Anhydride Research Trajectories

Established Synthetic Pathways for Alkenyl Succinic Anhydrides

The production of alkenyl succinic anhydrides, including decenylsuccinic anhydride, is predominantly achieved through the thermal ene reaction between an olefin and maleic anhydride. wikipedia.orggoogle.com This reaction is typically conducted at high temperatures, often exceeding 200°C. wikipedia.org

Ene Reaction Mechanisms and Regioselectivity

The ene reaction is a pericyclic reaction involving the addition of a compound with an allylic hydrogen (the ene) to a compound with a multiple bond (the enophile). google.comnih.gov In the synthesis of ASAs, the olefin serves as the ene component, and maleic anhydride acts as the enophile. google.com The reaction proceeds through a concerted, six-membered electrocyclic transition state, although free-radical and ionic mechanisms have also been considered in specific cases. acs.org

A key aspect of the ene reaction is its regioselectivity, which refers to the preference for the formation of one constitutional isomer over another. In the reaction between an internal olefin and maleic anhydride, the allylic hydrogen can be transferred from either side of the double bond, leading to different regioisomers. ulisboa.pt Studies have shown that for thermal ene reactions, the abstraction of a primary allylic hydrogen is more favorable than a secondary one, which in turn is faster than the abstraction of a tertiary one. ulisboa.pt This preference influences the final product distribution. The geometry of the transition state, including the orientation (endo or exo) and conformation of the reactants, also plays a crucial role in determining the regioselectivity and stereoselectivity (cis/trans selectivity) of the products. acs.org

Precursor Synthesis and Olefinic Feedstock Considerations

The primary precursors for the synthesis of decenylsuccinic anhydride are decene and maleic anhydride. The choice of olefinic feedstock is a critical consideration. While alpha-olefins can be used directly, they often yield solid alkenyl succinic anhydrides at room temperature, which are less suitable for certain applications like paper sizing from aqueous emulsions. wikipedia.orgcpchem.com

To obtain liquid ASAs with lower pour points, it is common practice to first isomerize the linear alpha-olefins to a mixture of linear internal olefins. cpchem.comadvanceseng.com This isomerization shifts the double bond to various internal positions along the carbon chain. google.com The resulting mixture of internal olefins is then reacted with maleic anhydride. cpchem.com The use of branched-chain olefins is another strategy to produce liquid ASAs. google.com The reaction is typically carried out with an excess of the olefin to maximize the conversion of maleic anhydride. google.com Following the reaction, the excess unreacted olefin is removed by distillation under reduced pressure. wikipedia.org

Catalytic Approaches in Decenylsuccinic Anhydride Synthesis

To improve reaction efficiency, yield, and selectivity, various catalytic approaches have been explored for the synthesis of decenylsuccinic anhydride and its derivatives. These methods aim to overcome the high temperatures and potential side reactions associated with the thermal ene reaction.

Heterogeneous Catalysis for Anhydride Formation

Heterogeneous catalysis involves the use of a catalyst that is in a different phase from the reactants. cademix.orgbaranlab.org This approach offers advantages such as easy separation and reusability of the catalyst. cademix.org In the context of anhydride synthesis, various solid catalysts have been investigated. For instance, metal-organic frameworks (MOFs) have shown promise as efficient heterogeneous catalysts for the synthesis of symmetric carboxylic anhydrides through the C-H bond activation of aldehydes. nih.gov While not directly applied to decenylsuccinic anhydride synthesis from decene and maleic anhydride in the provided sources, the principles of heterogeneous catalysis, such as using solid acid catalysts or supported metal catalysts, could potentially be adapted to facilitate the ene reaction under milder conditions or to enhance selectivity. baranlab.orgresearchgate.net The use of additives, such as quinone and hydroquinone (B1673460) derivatives, can also improve the yield of ASA and reduce side reactions. google.com

Phase Transfer Catalysis in Anhydride Synthesis

Enzymatic Catalysis in Modification Reactions

Enzymatic catalysis offers a green and highly selective alternative for chemical synthesis and modification. nih.gov Lipases, in particular, are versatile enzymes used in various esterification and modification reactions. researchgate.net While the direct enzymatic synthesis of decenylsuccinic anhydride is not described, enzymes have been successfully employed in the modification of polymers using anhydrides. For example, dodecenyl succinic anhydride (DDSA), a close analog of DSA, has been used to modify biopolymers like proteins and polysaccharides to impart hydrophobicity. nih.gov

Furthermore, enzymatic catalysis has been utilized for the modification of starch with octenyl succinic anhydride (OSA), another ASA. nih.govresearchgate.net In one study, an immobilized α-amylase was used to pretreat starch, leading to a higher degree of substitution with OSA and improved emulsifying properties. nih.gov Another example shows the grafting of succinic anhydride onto hydroxyethylcellulose in the presence of a lipase. researchgate.net These examples highlight the potential of enzymatic catalysis for the modification of decenylsuccinic anhydride or its derivatives, or for the synthesis of DSA-modified biopolymers with specific functionalities. researchgate.net

Green Chemistry Principles in Decenylsuccinic Anhydride Production

The increasing emphasis on sustainable manufacturing has driven research into greener synthetic routes for decenylsuccinic anhydride, focusing on minimizing solvent use and developing environmentally benign catalytic systems.

Solvent-Free and Reduced-Solvent Reaction Systems

Traditionally, the synthesis of alkenyl succinic anhydrides, including DSA, involves the "ene" reaction between an olefin (like decene) and maleic anhydride at elevated temperatures. A significant advancement in the green production of DSA is the implementation of solvent-free or reduced-solvent reaction systems. These approaches address the environmental and safety concerns associated with volatile organic solvents.

One method involves conducting the reaction between 1-decene and maleic anhydride in the absence of a conventional solvent. google.com However, this can lead to a two-liquid-phase system, which may present challenges in reaction kinetics and product separation. A notable innovation to overcome this is to use the hydrogenated product, decylsuccinic anhydride, as the reaction medium. google.comgoogle.com This creates a single-phase liquid reaction medium, which can accelerate the initial reaction rate and reduce the formation of unwanted by-products. google.com

The reaction is typically carried out by heating a mixture of 1-decene and maleic anhydride, often with a polymerization inhibitor like hydroquinone, to temperatures in the range of 180°C to 210°C. google.comgoogle.com The use of excess olefin is common to drive the reaction forward. google.com For instance, a molar ratio of 1.5 to 2.5 moles of 1-decene to 1 mole of maleic anhydride is often employed. google.comgoogle.com

Table 1: Comparison of Reaction Conditions for Decenylsuccinic Anhydride Synthesis

| Parameter | Solvent-Free (Two-Phase) | Solvent-Free (Single-Phase with Decylsuccinic Anhydride) |

|---|---|---|

| Reactants | 1-decene, Maleic Anhydride | 1-decene, Maleic Anhydride, Decylsuccinic Anhydride |

| Molar Ratio (Decene:Maleic Anhydride) | 2:1 google.com | 1.5:1 to 2.5:1 google.comgoogle.com |

| Temperature | 175-180°C google.com | 180-210°C google.comgoogle.com |

| Key Feature | Formation of two liquid layers google.com | Single liquid phase maintained google.comgoogle.com |

| Advantage | Eliminates solvent use. | Enhanced reaction rate, reduced by-products. google.com |

Sustainable Catalytic Systems for Anhydride Synthesis

The development of sustainable catalytic systems is another cornerstone of green chemistry applied to anhydride synthesis. While the thermal ene reaction can proceed without a catalyst, research is ongoing to find catalysts that can lower the reaction temperature, improve selectivity, and be recycled and reused.

For the broader class of anhydride syntheses, various catalytic approaches are being explored. For instance, in the production of bio-based maleic anhydride from levulinic acid, supported vanadium oxides have shown high yields. aiche.org While not directly for DSA, this illustrates the potential for heterogeneous catalysts in related processes. These solid catalysts can be more easily separated from the reaction mixture, reducing waste and allowing for continuous processing.

In the context of related polymerizations, such as the ring-opening polymerization of lactide and the copolymerization of anhydrides and epoxides, zinc-based catalysts are being investigated for their low toxicity and efficiency. nih.gov The goal is to create catalytic systems that are not only effective but also stable, inexpensive, and environmentally benign. nih.govtu-darmstadt.de The overarching mission in this field is to achieve a holistic understanding of the system by combining catalyst synthesis, process design, and advanced characterization methods to drive knowledge-based catalyst and process development. tu-darmstadt.de

Derivatization Strategies of Decenylsuccinic Anhydride

The reactivity of the anhydride ring in decenylsuccinic anhydride allows for a wide range of derivatization reactions, leading to the formation of esters, amides, and crosslinked networks with diverse properties and applications.

Esterification Reactions with Hydroxyl-Containing Substrates

Esterification is a primary method for modifying decenylsuccinic anhydride. The anhydride group readily reacts with hydroxyl groups of various substrates, such as alcohols and polysaccharides, to form ester linkages. This reaction is fundamental to many of its applications.

The reaction with simple alcohols, like methanol, can be carried out by heating the mixture, often with an acid catalyst such as sulfuric acid, to temperatures between 80°C and 150°C. google.com The removal of water, a byproduct of the reaction, helps to drive the reaction to completion. google.com A more sophisticated method for esterification, particularly for sensitive substrates, is the Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the reaction under mild conditions. organic-chemistry.org

A significant application of this chemistry is the modification of natural polymers like starch, dextran (B179266), and hyaluronic acid. researchgate.netnih.gov For example, octenyl succinic anhydride (a close analog of DSA) is used to modify dextran, imparting hydrophobic properties and an amphiphilic nature to the biopolymer. nih.gov This modification enhances its emulsifying and foaming capacities. nih.gov Similarly, hyaluronic acid can be modified with octenyl succinic anhydride to create amphiphilic derivatives that can self-assemble into nanogels for potential drug delivery applications. researchgate.net

Table 2: Examples of Esterification Reactions with Decenylsuccinic Anhydride and its Analogs

| Substrate | Reagent | Key Outcome | Application Area |

|---|---|---|---|

| Dextran | Octenyl Succinic Anhydride (OSA) | Imparts hydrophobic properties, enhances emulsifying capacity. nih.gov | Food, Cosmetics, Pharmaceuticals nih.gov |

| Hyaluronic Acid | Octenyl Succinic Anhydride (OSA) | Creates amphiphilic derivatives for nanogel formation. researchgate.net | Drug Delivery researchgate.net |

| Polyols (e.g., Polyethylene (B3416737) Glycol) | Succinic Anhydride | Forms carboxylated macromers for hydrogel synthesis. nih.gov | Drug Delivery nih.gov |

| Cellulose (B213188) | Alkenyl Succinic Anhydrides | Introduces hydrophobic character for sizing. | Paper Manufacturing |

Amidation Reactions with Primary and Secondary Amines

Decenylsuccinic anhydride reacts with primary and secondary amines to form amides. This reaction involves a nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride ring, leading to the formation of a mono-amide carboxylic acid. stackexchange.com

The reaction with a primary amine, such as methylamine (B109427), initially yields an N-substituted amide. chemguide.co.uk If the reaction is carried out under forcing conditions, such as high heat, an intramolecular reaction between the newly formed amide and the carboxylic acid can occur, leading to the formation of an imide and the elimination of water. stackexchange.com The reaction with ammonia (B1221849) follows a similar pathway, initially forming an amide, which can then react with the byproduct carboxylic acid to form an ammonium (B1175870) salt. chemguide.co.uk

The conditions for amidation can be quite mild. For instance, the reaction of anhydrides with amines can often be carried out at room temperature in a suitable solvent like ethyl acetate (B1210297) to selectively produce the mono-acylation product. researchgate.net

Crosslinking Reactions with Polymeric Networks

Decenylsuccinic anhydride and its derivatives can be used as crosslinking agents to create polymeric networks. The anhydride group can react with functional groups on polymer chains, such as hydroxyl or amine groups, to form covalent bonds that link the chains together.

For example, photo-crosslinkable polymers have been synthesized by reacting three-arm polyethylene glycol or polycaprolactone (B3415563) with succinic anhydride to create carboxylated macromers. nih.gov These macromers are then further functionalized to introduce photo-reactive groups, allowing for the formation of crosslinked hydrogels upon exposure to light. nih.gov These hydrogels exhibit pH-sensitive degradation, making them promising for applications like colon-targeted drug delivery. nih.gov

In another context, the crosslink density of polymers can be influenced by the incorporation of molecules like decenylsuccinic anhydride. dtic.mil The anhydride can react with suitable functional groups within a polymer matrix, thereby affecting the material's physical properties. The extent of crosslinking can be monitored by techniques such as differential scanning calorimetry (DSC), which can detect the exothermic peaks associated with the crosslinking reactions.

Spectroscopic Analysis

Spectroscopic techniques are indispensable for probing the molecular structure of decenylsuccinic anhydride and its derivatives. By analyzing the interaction of electromagnetic radiation with the molecules, detailed information about their atomic and molecular composition can be obtained. thermofisher.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of organic compounds like decenylsuccinic anhydride. jchps.comazooptics.com It provides insights into the chemical environment of atomic nuclei, particularly hydrogen (¹H NMR) and carbon (¹³C NMR), allowing for the precise determination of molecular structure. jchps.comupi.edu

In the ¹H NMR spectrum of a DSA derivative, specific proton signals can be assigned to different parts of the molecule. For instance, in octenyl succinic anhydride-modified hyaluronic acid, the terminal methyl protons of the octenyl chain are observed around 0.84 ppm, while the methylene (B1212753) protons of the octenyl chain appear as multiple peaks around 1.14 ppm. researchgate.net The chemical shift, measured in parts per million (ppm), indicates the electronic environment of the nuclei. azooptics.com

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. upi.edu The chemical shifts in ¹³C NMR span a wider range than in ¹H NMR, typically from 10 to 220 ppm, which often results in better resolution and less peak overlap. azooptics.com For n-dodecylsuccinic anhydride, a related compound, distinct peaks in the ¹³C NMR spectrum can be assigned to the various carbon atoms in its structure. chemicalbook.com The combination of ¹H and ¹³C NMR is essential for the complete structural elucidation of DSA and its derivatives. azooptics.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Succinic Anhydride in D₂O

| Nucleus | Predicted Chemical Shift (ppm) |

| ¹H | Not Available |

| ¹³C | Not Available |

Data for succinic anhydride is provided as a reference for the succinic anhydride moiety within DSA. Specific shifts for DSA will vary based on the decenyl chain. hmdb.cahmdb.ca

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a key technique for identifying the functional groups present in a molecule. thermofisher.commdpi.com It operates on the principle that chemical bonds vibrate at specific frequencies, and when infrared light corresponding to these frequencies is absorbed, it provides a unique molecular fingerprint. mdpi.com

For anhydrides like decenylsuccinic anhydride, the FT-IR spectrum is characterized by two distinct carbonyl (C=O) stretching peaks due to the anhydride functional group, which consists of two carbonyl groups linked by an oxygen atom. spectroscopyonline.com The positions of these peaks can help differentiate between cyclic and non-cyclic, as well as saturated and unsaturated anhydrides. spectroscopyonline.com In the case of succinic anhydride, a saturated cyclic anhydride, these C=O stretching bands are expected in specific regions of the spectrum. spectroscopyonline.com

When DSA is used to modify other materials, such as starch or graphene oxide, FT-IR can confirm the successful grafting of the anhydride. For example, in the modification of sesbania gum, the introduction of an ester carbonyl group was confirmed by FT-IR analysis. researchgate.net Similarly, the FT-IR spectrum of graphene oxide modified with succinic anhydride shows characteristic methylene (-CH₂) stretching vibrations at 2945 and 2918 cm⁻¹, confirming the modification. researchgate.net

Table 2: Characteristic FT-IR Absorption Bands for Anhydrides and Related Functional Groups

| Functional Group | Absorption Range (cm⁻¹) | Description |

| C=O Stretch (Anhydride) | 1830-1800 and 1775-1740 | Two distinct bands characteristic of the anhydride group. spectroscopyonline.com |

| C-O Stretch (Anhydride) | 1300-900 | Stretching vibration of the C-O-C bond in the anhydride. spectroscopyonline.com |

| C-H Stretch (Alkyl) | 3000-2850 | Stretching vibrations of C-H bonds in the decenyl chain. libretexts.org |

| C=C Stretch (Alkene) | 1680-1640 | Stretching vibration of the carbon-carbon double bond in the decenyl chain. libretexts.org |

Chromatographic and Separation Methods

Chromatographic techniques are essential for separating the components of a mixture, allowing for both qualitative and quantitative analysis.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a widely used technique for determining the purity and quantifying the amount of a specific compound in a sample. nih.gov In the context of decenylsuccinic anhydride, HPLC can be employed to separate DSA from any unreacted starting materials or byproducts, ensuring the quality of the final product.

A reversed-phase HPLC method, often utilizing a C18 column, is a common approach for the analysis of organic compounds. nih.gov The separation is based on the differential partitioning of the analytes between the mobile phase and the stationary phase. For compounds like succinic anhydride and its derivatives, detection is often carried out using an ultraviolet (UV) detector at a low wavelength, such as 210 nm or 225 nm. sielc.comsielc.com The area under the chromatographic peak is proportional to the concentration of the compound, allowing for accurate quantification. chromatographyonline.com Method validation is a critical step to ensure that the HPLC method is linear, precise, and accurate for its intended purpose. nih.gov

Macroscopic and Microscopic Structural Characterization of Modified Systems

When decenylsuccinic anhydride is used to modify the surface of materials, it is crucial to characterize the resulting changes in the material's morphology.

Scanning Electron Microscopy (SEM) for Morphological Analysis

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of materials at the micro- and nanoscale. mdpi.com It uses a focused beam of electrons to scan the specimen's surface, generating detailed three-dimensional-like images. unifr.ch

In the context of decenylsuccinic anhydride, SEM is particularly useful for examining the morphological changes in materials like starch that have been modified with DSA. For instance, studies on starch modified with octenyl succinic anhydride (a related compound) have used SEM to observe the shape and surface of the starch granules. scielo.brresearchgate.net While native starch granules often have a smooth, oval, or spherical shape, modification with an anhydride can sometimes alter the surface morphology, although in some cases, the granular shape remains largely unchanged. scielo.brresearchgate.netmdpi.com To improve image quality for non-conductive samples like starch, a thin conductive coating, such as gold, is typically applied to the sample surface before analysis. unifr.ch

X-ray Diffraction (XRD) for Crystalline Structure and Order

X-ray Diffraction (XRD) is a powerful technique used to investigate the long-range structural order, such as the crystalline nature of materials. In the context of DSA derivatives, particularly modified starches, XRD is employed to determine how the crystalline structure of the native material is affected by the chemical modification.

The modification of starch with alkenyl succinic anhydrides, including DSA, typically occurs in the amorphous regions of the starch granules. gxu.edu.cn As a result, the fundamental crystalline pattern of the starch is often preserved after the reaction. plos.orgresearchgate.net For instance, studies on octenyl succinic anhydride (OSA) modified starches, a close analog of DSA, have shown that the A-type or B-type crystalline structures of the native starches remain unchanged after modification. plos.orgresearchgate.netmdpi.com

However, while the type of crystalline pattern may not change, the degree of crystallinity is often affected. Research has shown that modification with OSA can lead to a decrease in the relative crystallinity of the starch. gxu.edu.cnmdpi.com This reduction in crystallinity is attributed to the disruption of the long-range structural order of the native starch. mdpi.com The intensity of the diffraction peaks may decrease and broaden, indicating a more disordered structure. gxu.edu.cn For example, one study found that the crystallinity of OSA-starches decreased from 26.5% in native starch to as low as 11.8% depending on the processing conditions. gxu.edu.cn Another study reported a decrease in relative crystallinity from 38.6% to 36.1% upon OSA modification. mdpi.com

Key Findings from XRD Analysis of Modified Starches:

| Starch Type | Crystalline Pattern | Observation | Reference |

| Taro Starch Nanoparticles | B-type | Crystalline structure was not disrupted by OSA modification. | plos.org |

| Wheat Starch | A + V-type | OSA modification did not alter the crystal structure but reduced relative crystallinity. | mdpi.com |

| Normal and Porous Starch | A-type | Crystalline structure was maintained after OSA modification. | researchgate.net |

| Mechanically Activated Starch | Not specified | Crystal structure was significantly disrupted after OSA esterification. | gxu.edu.cn |

| High-Amylose Japonica Rice Starch | C-type | OSA modification did not change the diffraction pattern but slightly lowered relative crystallinity. | mdpi.com |

Particle Size Distribution Analysis of Modified Entities

Particle size distribution is a critical parameter for understanding the physical properties and functional performance of materials modified with decenylsuccinic anhydride. Techniques such as dynamic light scattering (DLS) and laser diffraction are commonly used to assess the size of particles and their distribution in a sample. mdpi.comresearchgate.netnih.gov

Modification of materials like starch with DSA or its analogs can lead to changes in particle size. For instance, the modification of taro starch nanoparticles with octenyl succinic anhydride (OSA) resulted in an increase in their size as measured by DLS. plos.orgnih.gov In another study, native starch had a z-average hydrodynamic diameter of 594.8 nm, which decreased for various modified starches, with OSA-modified starch showing a diameter of 340.6 nm. mdpi.com

The particle size distribution can also be influenced by processing conditions. Jet milling pretreatment of corn starch, for example, significantly reduced the particle size before esterification with OSA. mdpi.com The median particle size (D50) of native corn starch was 13.43 µm, which was reduced to 7.70 µm after jet milling at a specific speed. mdpi.com

Table of Particle Size Data for Modified Starches:

| Material | Modification | Technique | Key Finding | Reference |

| Taro Starch Nanoparticles | Octenyl Succinic Anhydride (OSA) | DLS | Size of modified nanoparticles increased compared to unmodified ones. | plos.orgnih.gov |

| Potato Starch | Octenyl Succinic Anhydride (OSA) | DLS | Z-average hydrodynamic diameter was 340.6 nm for OSA starch, compared to 594.8 nm for native starch. | mdpi.com |

| Corn Starch | Jet Milling and OSA | Laser Diffraction | Jet milling reduced the median particle size from 13.43 µm to 7.70 µm prior to OSA modification. | mdpi.com |

| Tartary Buckwheat Starch | Octenyl Succinic Anhydride (OSA) | Laser Diffraction | Volume-averaged droplet size was smaller for OS-TBS (12.1–17.6 μm) than for unmodified TBS (18.8 μm). | nih.gov |

| Inulin (B196767) | Hexadecenyl Succinic Anhydride | DLS | Hydrodynamic diameter of aggregates increased with alkenyl chain length, reaching 55 nm for the hexadecenyl derivative. | core.ac.uk |

Light Scattering (Static and Dynamic) for Solution Behavior

Static Light Scattering (SLS) and Dynamic Light Scattering (DLS) are indispensable techniques for characterizing the behavior of DSA-modified polymers in solution. SLS provides information on the weight-average molecular weight (Mw), radius of gyration (Rg), and the second virial coefficient (A2), which describes polymer-solvent interactions. DLS, on the other hand, measures the hydrodynamic radius (Rh) and provides insights into the size distribution of particles in solution. mdpi.comkpi.ua

These techniques have been extensively used to study hydrophobically modified polysaccharides, such as pullulan modified with decenyl succinic anhydride (PulDS). researchgate.netresearchgate.net In aqueous solutions, these amphiphilic polymers can self-assemble into various micellar structures. Light scattering studies have been crucial in elucidating these structures, such as the "flower necklace" model proposed for pullulan modified with octenyl groups. researchgate.net

For PulDS, SLS and DLS measurements have been performed to characterize the micelles formed in aqueous solutions. researchgate.net These studies help in understanding the aggregation behavior and the dimensional properties of the micelles. researchgate.net For example, in a study of cholesteryl-bearing pullulan, DLS determined the hydrodynamic radius of the self-aggregates to be approximately 13 nm. researchgate.net

Small-Angle X-ray Scattering (SAXS) for Micellar Structures

Small-Angle X-ray Scattering (SAXS) is a powerful technique for investigating the size, shape, and internal structure of nanoparticles and macromolecular assemblies in the size range of 1 to 100 nm. uni-saarland.deuni-saarland.de It is particularly well-suited for studying the micellar structures formed by DSA derivatives in solution.

SAXS has been instrumental in characterizing the micellar structures of hydrophobically modified polysaccharides like pullulan modified with decenyl succinic anhydride (PulDS). researchgate.net The scattering profiles obtained from SAXS experiments can reveal details about the core-shell structure of the micelles. researchgate.net For instance, sharp minima in the SAXS profiles are indicative of micelle formation with a hydrophobic core. researchgate.net

The analysis of SAXS data can differentiate between different micellar models, such as the "flower micelle" and "flower necklace" models. researchgate.net The "flower micelle" model describes a structure where the hydrophobic tails form a core and the hydrophilic polymer chains loop out into the solvent. The "flower necklace" model is an aggregation of these flower micelles. SAXS studies have shown that the micellar structure of modified pullulans can depend on the degree of substitution (DS). researchgate.net

Anomalous Small-Angle X-ray Scattering (ASAXS) is a variant of SAXS that can provide even more detailed information about the spatial distribution of specific elements within a micellar structure by tuning the X-ray energy near the absorption edge of that element. mdpi.com

Fluorescence Spectroscopy for Micellization Analysis

Fluorescence spectroscopy is a highly sensitive technique used to study the formation of micelles and determine the critical micelle concentration (CMC) of surfactants and amphiphilic polymers. rsc.orgnih.govnih.gov The method often involves using a fluorescent probe, such as pyrene, whose fluorescence properties are sensitive to the polarity of its microenvironment. researchgate.netnih.gov

When an amphiphilic polymer like a DSA derivative is dissolved in an aqueous solution, it exists as unimers at low concentrations. As the concentration increases, the polymer chains self-assemble into micelles to minimize the contact between the hydrophobic DSA groups and water. This process is marked by the CMC.

The fluorescence probe, being hydrophobic, preferentially partitions into the hydrophobic core of the micelles once they are formed. This change in the microenvironment of the probe leads to a detectable change in its fluorescence spectrum, such as a shift in the emission wavelength or a change in the intensity ratio of certain vibronic peaks (in the case of pyrene). researchgate.netnih.gov By plotting the fluorescence property against the logarithm of the polymer concentration, the CMC can be determined from the point of inflection in the resulting curve.

This technique has been applied to study the micellization of pullulan modified with octenyl and decenyl succinic anhydride. researchgate.net The fluorescence data, in conjunction with light scattering and SAXS, helps to build a comprehensive picture of the micellar structures formed by these polymers in aqueous solutions. researchgate.net

Surface Characterization (XPS, Ellipsometry, AFM, Contact Angle)

When decenylsuccinic anhydride is used to modify surfaces, a suite of surface-sensitive techniques is employed to characterize the resulting chemical and physical properties.

X-ray Photoelectron Spectroscopy (XPS): Also known as Electron Spectroscopy for Chemical Analysis (ESCA), XPS is a quantitative spectroscopic technique that provides information about the elemental composition and chemical state of the elements on the surface of a material (typically the top 1-10 nm). nottingham.ac.ukthermofisher.comdiva-portal.org For surfaces modified with DSA, XPS can confirm the presence of the anhydride by detecting the characteristic carbon and oxygen signals from the succinic anhydride group. mdpi.comresearchgate.netscivisionpub.com High-resolution scans of the C1s and O1s regions can provide information about the chemical bonding environment, helping to verify the successful grafting of the DSA molecules. nottingham.ac.uk

Ellipsometry: This optical technique measures the change in polarization of light upon reflection from a surface. It is highly sensitive to the thickness and refractive index of thin films. Ellipsometry can be used to determine the thickness of a DSA layer adsorbed or grafted onto a substrate with high precision, often at the angstrom level.

Atomic Force Microscopy (AFM): AFM is a high-resolution scanning probe microscopy technique that can provide topographical images of surfaces at the nanoscale. nih.govaps.org It can be used to visualize the morphology of surfaces modified with DSA, revealing information about the uniformity of the coating and the presence of any aggregates or domains. nih.gov AFM can be operated in various modes to probe not only topography but also mechanical properties like adhesion and elasticity of the modified surface. mdpi.comnih.gov

Contact Angle Measurement: This technique measures the angle at which a liquid droplet meets a solid surface. It is a simple yet powerful method to assess the wettability and surface energy of a material. The introduction of the hydrophobic decenyl group from DSA onto a hydrophilic surface would be expected to increase the water contact angle, providing a clear indication of successful surface modification.

Quantitative Determination of Modification

A crucial aspect of characterizing decenylsuccinic anhydride derivatives is the quantitative determination of the extent of modification, often expressed as the Degree of Substitution (DS). The DS represents the average number of hydroxyl groups substituted per monomer unit (e.g., anhydroglucose (B10753087) unit in starch). usda.gov

Several methods are employed for this purpose:

Titration: A common and straightforward method for determining the DS of starch modified with alkenyl succinic anhydrides is through titration. mdpi.commyfoodresearch.com This method involves saponifying the ester linkages with a known excess of a standard base (e.g., sodium hydroxide). The unreacted base is then back-titrated with a standard acid. The amount of base consumed is proportional to the number of succinate (B1194679) groups, from which the DS can be calculated. myfoodresearch.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton NMR (¹H-NMR) is a powerful technique for determining the DS. usda.govresearchgate.net By comparing the integral of the signal from the protons of the decenyl group to the integral of a signal from the protons of the polymer backbone, the DS can be calculated. researchgate.net For example, in the case of OSA-modified hyaluronic acid, the DS was determined by comparing the intensity of the terminal methyl protons of the octenyl group to that of the methyl protons of the native hyaluronic acid. researchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy: While primarily a qualitative technique for identifying functional groups, FTIR can be used semi-quantitatively. The intensity of the characteristic ester carbonyl peak (around 1727 cm⁻¹) can be correlated with the DS, often by creating a calibration curve with samples of known DS determined by another method. plos.orgnih.gov

X-ray Photoelectron Spectroscopy (XPS): As a surface-sensitive technique, XPS can be used to quantify the elemental composition on the surface of a modified material. mdpi.com The atomic percentage of elements related to the DSA modification can be used to estimate the surface DS.

Degree of Substitution (DS) Calculation and Measurement Methodologies

The degree of substitution (DS) is a critical parameter for characterizing derivatives of Decenylsuccinic Anhydride. It quantifies the average number of hydroxyl groups substituted per monomeric unit (e.g., per anhydroglucose unit in starch) of the polymer backbone. The DS profoundly influences the physicochemical properties of the modified polymer, such as its emulsifying capability, hydrophobicity, and viscosity. mdpi.com Accurate determination of the DS is therefore essential for quality control and for correlating the polymer's structure with its functional performance. itu.edu.tr Several analytical methodologies are employed for this purpose, primarily including titration and spectroscopic techniques. kimachemical.com

Titration Methods

Titration is a well-established chemical method for determining the DS of polymers modified with alkenyl succinic anhydrides. mdpi.com These methods are based on the quantification of the carboxyl groups introduced onto the polymer by the anhydride moiety. The two main approaches are direct titration and back titration.

Direct Titration: In this method, the modified polymer is dispersed in a suitable solvent, often an aqueous solution, and directly titrated with a standardized strong base, typically sodium hydroxide (B78521) (NaOH). kimachemical.comresearchgate.net An indicator, such as phenolphthalein, is used to identify the endpoint of the titration, which corresponds to the complete neutralization of the carboxylic acid groups. kimachemical.com The DS can then be calculated from the volume of titrant consumed. For some products, the sample is first converted to its acidic form (H-form) before titration. researchgate.net

Back Titration: This technique involves treating the modified polymer with a known excess amount of a standard strong base (e.g., NaOH). researchgate.net The base neutralizes the carboxylic acid groups from the decenylsuccinic moiety and the unreacted excess base is then titrated with a standard acid, such as hydrochloric acid (HCl). researchgate.net The difference between the initial amount of base and the amount neutralized by the acid titrant gives the amount of base that reacted with the polymer, from which the DS is calculated. researchgate.net Back titration is often considered the most accurate among titration methods, especially for samples with higher DS values where discrepancies between different methods can become more pronounced. researchgate.net However, conventional titrimetric methods can be time-consuming and their accuracy may depend on the operator's expertise. itu.edu.tr

The general formula to calculate the DS from titration data is as follows:

Degree of Substitution (DS) = (V × M × F) / W

Where:

V is the volume of the titrant (NaOH) used in liters (L).

M is the molarity of the titrant (mol/L).

F is a formula-specific factor related to the molecular weight of the anhydride and the monomer unit.

W is the weight of the dry sample in grams (g).

Spectroscopic Methods

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared Spectroscopy (FTIR), provide valuable structural information and can be used for DS determination.

Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy: Proton NMR (¹H-NMR) is a powerful and precise method for determining the DS of anhydride-modified polymers. mdpi.com The technique relies on dissolving the derivative in a suitable deuterated solvent (e.g., DMSO-d6 or D₂O) and analyzing the resulting spectrum. csic.esosaka-u.ac.jp The DS is calculated by comparing the integrated intensity of a specific proton signal from the attached decenylsuccinyl group to that of a known proton signal from the polymer backbone. researchgate.net

For instance, in a decenylsuccinic anhydride-modified polysaccharide, the signal from the terminal methyl protons or the olefinic protons of the decenyl chain can be integrated and compared to the integral of the anomeric protons of the polysaccharide's repeating units. mdpi.comresearchgate.net This provides a direct and quantitative measure of the average number of substituent groups per monomer. ¹H-NMR offers detailed chemical and structural information that cannot be obtained through titration. mdpi.com

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is primarily used to confirm the successful esterification of the polymer by Decenylsuccinic Anhydride. mdpi.com The introduction of the succinyl group results in the appearance of new characteristic absorption bands in the FTIR spectrum. A key indicator is the appearance of a new carbonyl (C=O) stretching band around 1720-1740 cm⁻¹, which signifies the formation of an ester linkage, and another band around 1570 cm⁻¹ for the carboxylate group. mdpi.comsphinxsai.com

While FTIR is excellent for qualitative confirmation, its use for quantitative DS determination can be less precise than NMR or titration. researchgate.net However, methods have been developed where the ratio of the absorbance of the ester carbonyl peak to a characteristic peak of the polymer backbone (e.g., from the O-H stretching band) is correlated with the DS value determined by a primary method like titration. mdpi.com This allows for a rapid, albeit less direct, estimation of the DS. mdpi.com

Table 1: Comparison of DS Measurement Methodologies for Decenylsuccinic Anhydride Derivatives

| Methodology | Principle | Advantages | Disadvantages | Citations |

|---|---|---|---|---|

| Back Titration | An excess of standard base is added to the sample, and the unreacted base is titrated with a standard acid. | Often considered the most accurate titrimetric method; suitable for a wide range of DS values. | Can be time-consuming and requires multiple reagents; accuracy is operator-dependent. | researchgate.net, itu.edu.tr |

| Direct Titration | The acidic form of the modified polymer is directly titrated with a standard base to a neutralization endpoint. | Simpler and faster than back titration. | May be less accurate than back titration, especially for higher DS values. | kimachemical.com, researchgate.net |

| ¹H-NMR Spectroscopy | The ratio of the integrated signal of protons from the decenylsuccinyl group to the protons of the polymer backbone is calculated. | Highly accurate and provides detailed structural information; not dependent on sample purity (impurities can be identified). | Requires specialized and expensive equipment; sample must be soluble in a suitable deuterated solvent. | researchgate.net, mdpi.com, osaka-u.ac.jp |

| FTIR Spectroscopy | The absorbance of the characteristic ester carbonyl peak is measured and correlated to the DS. | Rapid and requires minimal sample preparation; excellent for qualitative confirmation of modification. | Generally less accurate for quantification than NMR or titration; relies on calibration with a primary method. | researchgate.net, mdpi.com, mdpi.com |

Table 2: Selected Research Findings on the Degree of Substitution (DS) of Alkenyl Succinic Anhydride Modified Polymers

| Polymer | Modifying Anhydride | Method of DS Determination | Reaction Conditions | Resulting DS | Reference |

|---|---|---|---|---|---|

| High-Amylose Japonica Rice Starch | Octenyl Succinic Anhydride (OSA) | Titration | 3% OSA addition, pH 8.5, 6 hr reaction | 0.0177 | mdpi.com |

| High-Amylose Japonica Rice Starch | Octenyl Succinic Anhydride (OSA) | Titration | 8% OSA addition, pH 8.5, 6 hr reaction | 0.0285 | mdpi.com |

| Normal Japonica Rice Starch | Octenyl Succinic Anhydride (OSA) | Titration | 5% OSA addition, pH 8.5, 6 hr reaction | 0.0283 | mdpi.com |

| Heat-Moisture-Treated Sago Starch | Octenyl Succinic Anhydride (OSA) | Titration | 4.53% OSA, pH 7.26 (Optimized) | 0.0121 | fstjournal.com.br |

| Pullulan | Decyl Succinic Anhydride | ¹H-NMR | Reaction in DMF/Pyridine solvent system | 0.46 - 0.72 | osaka-u.ac.jp |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Acetic Anhydride |

| Carboxymethyl Cellulose |

| Decenylsuccinic Anhydride |

| Dodecenyl Succinic Anhydride |

| Hydrochloric Acid |

| Maleic Anhydride |

| Octenyl Succinic Anhydride |

| Sodium Hydroxide |

| Succinic Anhydride |

| Decyl Succinic Anhydride |

| Hyaluronic Acid |

| Pullulan |

Macromolecular Engineering and Self Assembly of Decenylsuccinic Anhydride Modified Biopolymers

Modification of Polysaccharides with Decenylsuccinic Anhydride (B1165640)

The chemical modification of polysaccharides with Decenylsuccinic Anhydride (DSA) is a key strategy for tailoring their physicochemical properties. This process, a form of esterification, introduces hydrophobic decenyl groups onto the hydrophilic polysaccharide backbone, creating amphiphilic macromolecules with novel functionalities. The extent of this modification, quantified by the degree of substitution (DS), is a critical parameter that dictates the ultimate behavior of the resulting biopolymer in various applications.

The esterification of starch with alkenyl succinic anhydrides, including DSA, is typically conducted in an aqueous slurry under mild alkaline conditions (pH 8.5-9.0) researchgate.netmdpi.comnih.gov. The reaction mechanism involves the activation of the hydroxyl groups on the starch molecules by the base, forming starch alcoxides. These nucleophilic alcoxides then attack the carbonyl carbon of the anhydride, leading to the opening of the anhydride ring and the formation of an ester linkage. This process attaches a decenylsuccinyl group to the starch backbone via a covalent bond.

The degree of substitution (DS), which represents the average number of hydroxyl groups substituted per anhydroglucose (B10753087) unit, is a crucial parameter that can be controlled by manipulating reaction conditions. Research on analogous compounds like Octenyl Succinic Anhydride (OSA) provides insight into these control mechanisms. Key factors influencing the DS include the concentration of the modifying agent, starch concentration, reaction time, and pH researchgate.netnih.gov. For instance, studies have shown a positive correlation between the concentration of the anhydride and the resulting DS researchgate.netnih.gov. Similarly, the amylose (B160209) content of the starch can impact the reaction, with higher amylose starches sometimes exhibiting higher reaction efficiency and DS nih.gov.

| Reaction Parameter | Effect on Degree of Substitution (DS) | Source |

|---|---|---|

| Anhydride Concentration | DS increases with increasing anhydride concentration. | researchgate.netnih.gov |

| pH | Reaction is favored under alkaline conditions (pH 8.0-9.0). | researchgate.netqascf.commdpi.com |

| Amylose Content | Higher amylose content can lead to a higher DS. | nih.gov |

| Reaction Time | Longer reaction times generally lead to higher DS, up to a certain point. | nih.gov |

The introduction of decenylsuccinyl groups significantly alters the hydration and rheological properties of starch. The modification generally leads to an increase in both swelling power and solubility compared to the native starch mdpi.commdpi.comnih.gov. This is attributed to the steric hindrance from the bulky substituent groups, which weakens the intermolecular and intramolecular hydrogen bonds holding the granule structure together mdpi.com. This disruption allows water molecules to penetrate the granule more easily upon heating, leading to enhanced swelling.

The rheological behavior of the modified starch pastes is also profoundly changed. Key findings include:

Pasting Properties : Modification with alkenyl succinic anhydrides typically increases pasting viscosities, including peak viscosity, trough viscosity, and final viscosity nih.govmdpi.commdpi.com. The introduction of the hydrophobic groups can enhance the water-holding capacity of the swollen granules, contributing to a higher viscosity. Conversely, the pasting temperature may decrease, indicating that the modified starch requires less thermal energy to gelatinize qascf.comnih.gov.

Shear Behavior : Pastes of the modified starches consistently exhibit shear-thinning (pseudoplastic) behavior, where viscosity decreases with an increasing shear rate qascf.comscispace.com.

Viscoelasticity : Dynamic rheological tests show that the storage modulus (G') is typically greater than the loss modulus (G''), indicating a dominant elastic, gel-like behavior in the pasted state qascf.com. However, the modification can lead to a decrease in G' and G'' values during heating compared to native starch mdpi.com.

| Property | Effect of Decenylsuccinic Anhydride Modification | Source |

|---|---|---|

| Swelling Power | Increased | mdpi.commdpi.comnih.gov |

| Solubility | Increased | qascf.commdpi.comnih.gov |

| Peak Viscosity | Increased | nih.govmdpi.commdpi.com |

| Pasting Temperature | Decreased | qascf.comnih.gov |

| Shear Behavior | Shear-thinning (Pseudoplastic) | qascf.comscispace.com |

Pullulan, a linear polysaccharide, can be chemically modified with Decenylsuccinic Anhydride to synthesize amphiphilic derivatives nih.gov. This reaction attaches the hydrophobic decenylsuccinyl side chains to the hydrophilic pullulan backbone osaka-u.ac.jpresearchgate.net. The resulting polymer has both water-soluble (pullulan) and water-insoluble (decenyl) segments, a characteristic that drives self-assembly in aqueous environments. The synthesis can be controlled to achieve various degrees of substitution (DS), which is a determining factor for the subsequent self-assembled architecture nih.govosaka-u.ac.jp.

In aqueous solutions, the amphiphilic DSA-modified pullulan chains spontaneously self-assemble to minimize the unfavorable interactions between the hydrophobic decenyl groups and water. This process leads to the formation of polymeric micelles nih.govosaka-u.ac.jp. These nanostructures are typically characterized using a combination of advanced analytical techniques, including:

Light Scattering : Static and dynamic light scattering (SLS/DLS) are used to determine the size, molar mass, and hydrodynamic radius of the micelles osaka-u.ac.jpresearchgate.net.

Small-Angle X-ray Scattering (SAXS) : SAXS provides detailed information about the shape, size, and internal structure of the micelles in solution nih.govosaka-u.ac.jp.

Fluorescence Spectroscopy : Using probes like pyrene, this technique can elucidate the formation of the hydrophobic microdomains that form the core of the micelles nih.gov.

Research indicates that DSA-modified pullulan forms a specific micellar structure known as the "flower necklace" model nih.govosaka-u.ac.jp. In this model, the hydrophobic decenyl side chains from different parts of a single or multiple polymer chains aggregate to form hydrophobic cores. The hydrophilic pullulan segments form loops that connect these cores, creating a structure resembling a string of flowers nih.govresearchgate.net. These DSA-modified pullulan micelles are noted for being well-defined and highly soluble in aqueous media without forming large aggregates osaka-u.ac.jp.

The degree of substitution is a paramount factor governing the architecture and stability of the resulting micelles. Studies on Decenyl Succinic Anhydride modified pullulan (PUL-DCSA) have demonstrated a clear dependence of the micellar structure on the DS nih.gov.

Low DS (DS < 0.26) : At lower degrees of substitution, the polymer forms what is described as a "loose flower necklace model" nih.gov. In this conformation, the hydrophobic association is less pronounced, leading to a more flexible and less compact structure.

High DS (DS > 0.26) : When the degree of substitution is higher, the stronger hydrophobic interactions lead to the formation of a more defined and stable "flower necklace" structure nih.gov.

Interestingly, for a similar derivative, Decyl Succinic Anhydride-modified pullulan (PulDS) with a DS in the range of 0.46 to 0.72, the size of the unit micelles was found to be less dependent on the DS and chain length than other modified pullulans osaka-u.ac.jp. However, the stability and size of these micelles were influenced by pH, with larger unit flower micelles observed at pH 7 compared to pH 10, likely due to repulsive forces between ionized groups on the polymer chains at higher pH osaka-u.ac.jp.

| Degree of Substitution (DS) | Micellar Structure Model | Source |

|---|---|---|

| < 0.26 | Loose Flower Necklace | nih.gov |

| > 0.26 | Flower Necklace | nih.gov |

| 0.46 - 0.72 | Well-defined Flower Necklace (size less dependent on DS) | osaka-u.ac.jp |

Cellulose (B213188) and Cellulose Derivative Modification

The modification of cellulose, a ubiquitous and renewable biopolymer, with alkenyl succinic anhydrides has been explored to enhance its functionality, particularly for applications in nanocomposites and emulsions. The esterification of cellulose hydroxyl groups with anhydrides like succinic anhydride or octenyl succinic anhydride (a close structural analog to decenylsuccinic anhydride) introduces carboxyl groups and hydrophobic side chains, altering the material's surface properties and thermal stability.

Reactive extrusion has been demonstrated as an effective method for the in-situ chemical modification of microcrystalline cellulose with dodecenyl succinic anhydride (DDSA), another analog of DSA. researchgate.net In this process, a twin-screw extruder is used in the presence of an ionic liquid, such as 1-butyl-3-methylimidazolium chloride ([Bmim]Cl), which acts as a solvent and plasticizer. researchgate.net The degree of substitution (DS), which indicates the number of hydroxyl groups substituted per anhydroglucose unit, is a critical parameter that influences the properties of the modified cellulose. Research has shown that the DS can be controlled by adjusting reaction conditions. For instance, studies on the modification of cellulose nanocrystals (CNCs) with succinic anhydride revealed that the DS increases with the molar ratio of the anhydride to cellulose hydroxyl groups and with reaction time. mdpi.com

The successful grafting of the succinic group onto the cellulose backbone is typically confirmed using Fourier Transform Infrared (FTIR) spectroscopy, which shows a new characteristic peak for the ester carbonyl group (C=O) around 1725 cm⁻¹. mdpi.com While this modification can enhance properties like dispersion in non-polar matrices, it can also impact thermal stability. Thermogravimetric analysis (TGA) has shown that the thermal stability of modified cellulose tends to decrease as the degree of substitution increases. researchgate.netmdpi.com

Table 1: Research Findings on Cellulose Modification with Alkenyl Succinic Anhydrides

| Parameter | Cellulose Type | Modifying Anhydride | Reaction Method | Key Findings | Reference |

| Degree of Substitution (DS) | Microcrystalline Cellulose | Dodecenyl Succinic Anhydride (DDSA) | Reactive Extrusion with Ionic Liquid | DS values ranged from 0.100 to 0.284. | researchgate.net |

| Thermal Stability | Microcrystalline Cellulose | Dodecenyl Succinic Anhydride (DDSA) | Reactive Extrusion with Ionic Liquid | Thermal stability decreased with increasing DS. | researchgate.net |

| Structural Confirmation | Cellulose Nanocrystals (CNC) | Succinic Anhydride | Heterogeneous Esterification | Appearance of a new FTIR band at 1725 cm⁻¹ (C=O stretch) confirmed esterification. | mdpi.com |

| Control of DS | Cellulose Nanocrystals (CNC) | Succinic Anhydride | Heterogeneous Esterification | DS increased with higher molar ratio of anhydride and longer reaction time. | mdpi.com |

Inulin (B196767) Modification for Functional Material Development

Inulin, a naturally occurring fructan, is a versatile biopolymer used in food and pharmaceutical industries due to its prebiotic properties, biocompatibility, and non-toxicity. researchgate.net Chemical modification of inulin with alkenyl succinic anhydrides, such as octenyl succinic anhydride (OSA), imparts amphiphilic properties, expanding its application as an emulsifier and functional ingredient. researchgate.netresearchgate.net The reaction involves the esterification of inulin's hydroxyl groups with OSA, typically carried out in an aqueous medium under slightly alkaline conditions. nih.gov

The introduction of the hydrophobic octenyl group onto the hydrophilic inulin backbone allows the modified polymer (In-OSA) to stabilize oil-in-water emulsions. Furthermore, In-OSA has been shown to exhibit significant antibacterial activity. nih.gov Studies investigating its effect on bacteria like Staphylococcus aureus and Escherichia coli have determined minimum inhibitory concentrations (MIC) and demonstrated that the antibacterial action is concentration-dependent. researchgate.netnih.gov The proposed mechanism involves the disruption of the bacterial cell membrane and wall, leading to the leakage of intracellular components like proteins and nucleic acids. nih.gov

The degree of substitution is a key factor influencing the functional properties of the modified inulin. Spectroscopic methods like FTIR are used to confirm the esterification, evidenced by the appearance of new absorption bands corresponding to the ester linkage. nih.gov

Table 2: Research Findings on Inulin Modification with Octenyl Succinic Anhydride (OSA)

| Property | Organism | Method | Result | Reference |

| Antibacterial Activity (MIC) | Escherichia coli | Minimum Inhibitory Concentration Assay | 1% (w/v) | nih.gov |

| Antibacterial Activity (MIC) | Staphylococcus aureus | Minimum Inhibitory Concentration Assay | 0.5% (w/v) | nih.gov |

| Antibacterial Mechanism | E. coli & S. aureus | Leakage of Proteins & Nucleic Acids | Leakage increased with higher In-OSA concentration, indicating cell membrane damage. | nih.gov |

| Structural Confirmation | Inulin | Fourier Transform Infrared (FTIR) Spectroscopy | Confirmation of esterification between inulin and OSA. | nih.gov |

Hyaluronic Acid Modification for Advanced Hydrogel Systems

Hyaluronic acid (HA) is a glycosaminoglycan found extensively in the body's connective tissues and is widely used in biomedical applications due to its biocompatibility and biodegradability. nih.govqub.ac.uk Modifying HA with alkenyl succinic anhydrides, such as octenyl succinic anhydride (OSA), transforms it into an amphiphilic polymer. mdpi.com This modification allows the HA derivatives to self-assemble in aqueous solutions, forming structures like nanogels, which are promising for advanced drug delivery systems. mdpi.comresearchgate.net

The synthesis of OSA-modified HA (OSA-HA) is typically performed under alkaline conditions (e.g., pH 8.5) in an aqueous solution. mdpi.com The degree of substitution (DS) of the resulting derivative can be controlled by varying reaction parameters such as the molar ratio of OSA to HA and the buffer concentration. researchgate.net The introduction of the hydrophobic octenyl chains enables the formation of hydrogel networks with hydrophobic zones within a hydrophilic matrix. mdpi.comresearchgate.net These advanced hydrogel systems exhibit properties that are advantageous for encapsulating and controlling the release of therapeutic molecules. For example, OSA-HA nanogels have been shown to efficiently encapsulate peptides and provide sustained release over several days. mdpi.com

The formation of these hydrogels is a result of the self-assembly of the amphiphilic OSA-HA chains, driven by hydrophobic interactions of the octenyl groups in the aqueous environment. These materials retain the inherent biocompatibility of HA while offering enhanced functionality for creating stable, advanced hydrogel systems. nih.govresearchgate.net

Table 3: Research Findings on Hyaluronic Acid Modification with Octenyl Succinic Anhydride (OSA)

| Parameter | System | Key Findings | Application | Reference |

| Synthesis | Hyaluronic Acid (HA) + Octenyl Succinic Anhydride (OSA) | Reaction is performed in aqueous solution at alkaline pH; DS is controllable. | Creation of amphiphilic polymers. | mdpi.comresearchgate.net |

| Self-Assembly | OSA-HA in aqueous solution | Forms nanogels with hydrophobic and hydrophilic zones due to its amphiphilic nature. | Advanced hydrogel systems. | mdpi.comresearchgate.net |

| Encapsulation Efficiency | OSA-HA nanogels with peptide (SAAP-148) | Achieved very efficient encapsulation (>98%) with high drug loading. | Drug delivery. | mdpi.com |

| Release Profile | OSA-HA nanogels with peptide (SAAP-148) | Demonstrated a burst release followed by a sustained release over 72 hours. | Controlled release systems. | mdpi.com |

Modification of Proteins with Decenylsuccinic Anhydride

Comprehensive searches of scientific literature did not yield specific studies on the modification of proteins using "Decenylsuccinic Anhydride." However, the chemical principles of protein modification by closely related alkenyl succinic anhydrides, such as dodecenyl succinic anhydride (DDSA) and succinic anhydride itself, are well-documented. nih.govresearchgate.net This process, known as succinylation, is a widely used technique to alter the physicochemical and functional properties of proteins. nih.gov

Succinylation targets the nucleophilic groups on amino acid side chains, primarily the ε-amino group of lysine (B10760008) residues. researchgate.netresearchgate.net The reaction involves the acylation of these groups by the anhydride. This modification replaces the positive charge of the amino group at neutral pH with a negative charge from the newly introduced carboxyl group of the succinate (B1194679) moiety. researchgate.net

Functionalization Strategies for Protein Conjugates

The primary strategy for functionalizing proteins with succinic anhydrides involves a nucleophilic substitution reaction. researchgate.net The reaction is typically carried out in an aqueous solution under mild alkaline conditions. The anhydride reacts with the unprotonated amino groups of lysine residues and, to a lesser extent, with other nucleophilic groups like the hydroxyl groups of serine and threonine or the sulfhydryl group of cysteine. researchgate.net

The introduction of an alkenyl chain, such as a decenyl group, via decenylsuccinic anhydride would result in a protein conjugate with significantly increased hydrophobicity due to the long hydrocarbon chain, alongside an increase in negative charge from the carboxylate. This dual modification can be used to create protein-based emulsifiers and surfactants, where the modified protein has both a hydrophilic polypeptide backbone and appended hydrophobic groups, allowing it to adsorb at oil-water interfaces.

Impact on Protein Hydrophobicity and Solubility

The modification of proteins with decenylsuccinic anhydride is expected to have a profound impact on their hydrophobicity and solubility.

Hydrophobicity: The attachment of the ten-carbon decenyl chain would substantially increase the surface hydrophobicity of the protein. This increased hydrophobicity can enhance the protein's affinity for non-polar phases, which is a desirable attribute for emulsifying applications. mdpi.com

Self-Assembly Phenomena in Decenylsuccinic Anhydride Modified Systems

The introduction of decenylsuccinic anhydride onto hydrophilic biopolymers like polysaccharides or even certain proteins renders them amphiphilic. This dual hydrophobic-hydrophilic nature is the driving force for self-assembly in aqueous environments. When dispersed in water, these modified macromolecules spontaneously organize to minimize the unfavorable interactions between their hydrophobic segments and the aqueous solvent.

This process can lead to the formation of various supramolecular structures. For instance, as observed with octenyl succinic anhydride-modified hyaluronic acid, the polymer chains can self-assemble into nanogels or micelles. mdpi.comresearchgate.net In these structures, the hydrophobic decenyl chains typically form a core, shielded from the water, while the hydrophilic polymer backbone and the carboxyl groups remain exposed to the aqueous phase, forming a stabilizing outer shell.

The specific architecture of the self-assembled system (e.g., spherical micelles, worm-like micelles, vesicles, or larger aggregates) depends on several factors, including:

The degree of substitution (DS) of the hydrophobic moiety.

The concentration of the modified polymer in the solution.

The molecular weight and architecture of the parent biopolymer.

Environmental conditions such as pH, temperature, and ionic strength.

These self-assembled structures are of great interest for a variety of applications. The hydrophobic cores can serve as reservoirs for encapsulating non-polar molecules, such as hydrophobic drugs, flavors, or lipids, thereby increasing their solubility and stability in aqueous systems. This makes decenylsuccinic anhydride-modified biopolymers potential candidates for creating advanced delivery systems and functional colloids.

Micellization Behavior in Aqueous Media

The introduction of the ten-carbon chain from decenylsuccinic anhydride onto a hydrophilic biopolymer backbone, such as pullulan, creates an amphiphilic macromolecule capable of forming micelles in aqueous solutions. This behavior is a direct consequence of the hydrophobic interactions of the decyl groups, which seek to minimize their exposure to water.

Recent research on pullulan modified with decyl succinic anhydride (PulDS) has provided significant insights into its micellization process. Characterization through various analytical techniques, including size-exclusion chromatography with multi-angle light scattering (SEC-MALS), dynamic light scattering (DLS), and small-angle X-ray scattering (SAXS), has confirmed that PulDS forms well-defined polymeric micelles in aqueous media. nih.gov

These modified pullulan chains are molecularly dispersed and self-assemble into structures described as "flower necklace micelles." nih.gov This model suggests that the hydrophobic decyl groups form the core of individual micelles, while the hydrophilic pullulan chains loop outwards, creating a corona that interacts with the surrounding water. Multiple such "flower" units are then linked together by the biopolymer backbone, resembling a necklace.

A key finding is that the size distribution of these unit micelles is notably narrow, indicating a high degree of uniformity in the self-assembly process. nih.gov The size of the unit flower micelle is influenced by the pH of the aqueous medium. At a pH of 7, the micelles are larger compared to their size at a pH of 10. This is attributed to the increased presence of ionized hydroxyl groups on the glycosidic rings of the pullulan at the higher pH, which introduces repulsive forces between the polymer chains, leading to more compact structures. nih.gov

Table 1: Influence of pH on Unit Micelle Size of Decyl Succinic Anhydride-Modified Pullulan (PulDS)

| pH | Relative Unit Micelle Size | Postulated Reason |

|---|---|---|

| 7 | Larger | Fewer ionized hydroxyl groups, leading to less repulsion between polymer chains. nih.gov |

Aggregate Formation and Supramolecular Architectures

The self-assembly of decenylsuccinic anhydride-modified biopolymers extends beyond simple micellization to the formation of distinct supramolecular architectures. The "flower necklace micelle" is itself a form of a supramolecular structure, where individual micellar cores are intramolecularly linked by the polymer chain. nih.gov

A significant characteristic of the decyl succinic anhydride-modified pullulan system is its high solubility and the absence of large, undefined aggregates in aqueous solutions. nih.gov This indicates a well-controlled self-assembly process that favors the formation of the defined flower necklace structures over random intermolecular aggregation. The well-defined nature of these micelles and their high solubility are considered advantageous features for potential applications in fields such as drug delivery and as food additives. nih.gov

The architecture is primarily driven by the hydrophobic effect of the decyl chains and stabilized by the hydrophilic nature of the pullulan backbone. The balance between these forces, influenced by environmental factors like pH, dictates the final size and conformation of the supramolecular structure. The formation of these well-defined architectures highlights the potential of using decenylsuccinic anhydride in macromolecular engineering to create functional biopolymeric materials with controlled nanoscale features. nih.gov

Table 2: Supramolecular Characteristics of Decyl Succinic Anhydride-Modified Pullulan

| Characteristic | Description | Implication |

|---|---|---|

| Primary Architecture | Flower Necklace Micelles | Hydrophobic cores linked by hydrophilic polymer chains in a well-defined, repeating structure. nih.gov |

| Aggregation State | Molecularly Dispersed | Minimal formation of large, random aggregates, indicating a stable and controlled self-assembly. nih.gov |

| Structural Uniformity | Narrow Size Distribution | The unit micelles are of a consistent and uniform size. nih.gov |

Reaction Kinetics and Mechanistic Studies of Decenylsuccinic Anhydride Derivatization

Kinetic Modeling of Esterification and Amidation Reactions

The kinetics of derivatization reactions involving cyclic anhydrides like DSA, particularly amidation, have been the subject of detailed study. Research on the amidation of succinic anhydride (B1165640), a closely related parent compound, reveals complex kinetic profiles that can inform our understanding of DSA reactions.

The amidation process is often not a simple second-order reaction from the outset. Studies on the reaction of succinic anhydride with various amine-containing drugs have shown that the initial phase of the reaction is frequently autocatalytic. researchgate.netresearchgate.net This autocatalysis is driven by the carboxylic acid group formed on the product molecule, which then participates in the activation of the anhydride ring for subsequent amine attacks. Following this initial autocatalytic period, the reaction kinetics typically conform to a second-order model. researchgate.netresearchgate.net

Kinetic models for the reaction of aniline (B41778) with succinic anhydride and its polymeric forms have been developed to determine reaction rate constants. These studies help to differentiate whether the reactions are controlled by the intrinsic rate of the chemical reaction (reaction-controlled) or by the speed at which reactants can diffuse to meet each other (diffusion-controlled). For these systems, the reactions were determined to be reaction-controlled, with the chemical step being the rate-limiting factor. rit.edu The experimental rate constants for these reactions vary significantly based on the specific reactants and conditions. rit.edu

Influence of Reaction Parameters on Substitution Efficiency and Product Homogeneity

The efficiency of DSA derivatization is commonly quantified by the degree of substitution (DS), which represents the average number of hydroxyl or amino groups substituted per monomer unit of a polymer. This parameter is highly dependent on several reaction conditions.

In the esterification of biopolymers like dextran (B179266) with the related compound octenyl succinic anhydride (OSA), the DS is influenced by factors such as the concentration of the anhydride, the reaction time, and the pH of the medium. nih.gov For instance, the modification of dextran with OSA has yielded DS values ranging from 0.028 to 0.058, indicating that a controlled, partial substitution of the polymer's hydroxyl groups was achieved. nih.gov

Key reaction parameters affecting substitution efficiency include:

Reagent Concentration: Higher concentrations of decenylsuccinic anhydride generally lead to a higher degree of substitution, although this can be limited by steric hindrance on the polymer chain.

Temperature: Increasing the reaction temperature typically accelerates the reaction rate, but excessive heat can lead to degradation of the substrate or unwanted side reactions.

Catalyst: The presence and type of catalyst can significantly impact the reaction. In amidation, a second molecule of the amine reactant can act as a general base catalyst. researchgate.net

Solvent: The properties of the solvent, such as polarity, basicity, and donor/acceptor characteristics, can influence the reaction rate constants. For the amidation of succinic anhydride, moving to a more polar solvent like acetonitrile (B52724) from chloroform (B151607) was found to increase the rate constants by 2–4 times. researchgate.net

Product homogeneity, particularly in applications like emulsion stabilization, is directly linked to the degree and uniformity of substitution. In the case of OSA-modified banana starch, the DS was found to affect the mean droplet diameter of emulsions. nih.gov A higher DS can lead to a different particle size distribution, impacting the stability and rheological properties of the emulsion. nih.gov Therefore, careful control of reaction parameters is essential not only for achieving the desired substitution efficiency but also for ensuring the functional performance and homogeneity of the final product.

Theoretical Considerations of Reaction Pathways and Transition States

Theoretical and computational studies, primarily using density functional theory (DFT), have provided deep insights into the reaction mechanisms of anhydride aminolysis, which can be extrapolated to understand DSA derivatization. These studies investigate the potential energy surfaces of the reaction to identify the most favorable pathways and the structures of transition states.

For the aminolysis of succinic anhydride, two primary mechanisms are considered:

Stepwise Mechanism: This pathway involves an initial nucleophilic addition of the amine to a carbonyl carbon, forming a tetrahedral intermediate. This is followed by a proton transfer and subsequent elimination of the carboxylate group to open the ring.

Concerted Mechanism: In this pathway, the nucleophilic attack, proton transfer, and ring-opening occur simultaneously through a single transition state.